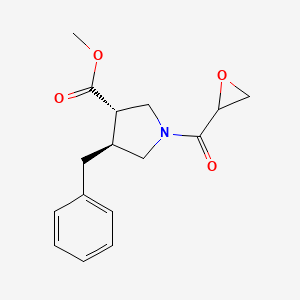![molecular formula C19H18ClN3O3S B2900638 2-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097913-01-2](/img/structure/B2900638.png)
2-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes a quinoxaline core, a pyrrolidine ring, and a 3-chloro-2-methylbenzenesulfonyl group . Quinoxaline is a heterocyclic compound with a two-ring structure, consisting of benzene and pyrazine. Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . The 3-chloro-2-methylbenzenesulfonyl group is a derivative of benzenesulfonyl chloride, with a chlorine atom and a methyl group attached to the benzene ring .
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring , which is a common scaffold in medicinal chemistry and is known to interact with a variety of biological targets.
Mode of Action
The presence of the pyrrolidine ring suggests that it may interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, hydrophobic interactions, and steric effects .
Biochemical Pathways
Compounds containing a pyrrolidine ring are known to interact with a variety of biochemical pathways, potentially influencing processes such as signal transduction, enzyme activity, and protein-protein interactions .
Pharmacokinetics
The presence of the pyrrolidine ring and the sulfonyl group could potentially influence its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion .
Result of Action
Given the structural features of the compound, it is likely to have diverse effects at the molecular and cellular level, potentially influencing a variety of biological processes .
Advantages and Limitations for Lab Experiments
The advantages of using 2-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline in lab experiments include its high purity, low toxicity, and well-tolerated nature. It is also relatively easy to synthesize and isolate, making it a cost-effective compound for research. However, the limitations of using this compound include the lack of understanding of its mechanism of action and the need for further investigation to determine its efficacy in vivo.
Future Directions
There are several future directions for research on 2-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline. One direction is to investigate its potential as an anticancer agent in vivo, as most of the studies have been conducted in vitro. Another direction is to explore its potential as an antiviral and antibacterial agent, as it has shown promising results in vitro. In addition, further investigation is needed to understand its mechanism of action and to optimize its synthesis method to improve its yield and purity. Finally, the compound can be modified to improve its pharmacokinetic properties and to reduce its toxicity, making it a more viable candidate for clinical trials.
Synthesis Methods
The synthesis of 2-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline is a multistep process that involves the reaction of various reagents. The most commonly used method for synthesizing this compound is through the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with pyrrolidine, followed by the reaction of the resulting product with 2,3-dichloroquinoxaline. The final product is obtained through purification and isolation steps. This synthesis method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
2-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, it has also been investigated for its potential as an antiviral and antibacterial agent.
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile or reactive, it could pose a risk. Additionally, if the compound is intended to be used as a pharmaceutical, its safety profile would need to be thoroughly evaluated through preclinical and clinical testing .
properties
IUPAC Name |
2-[1-(3-chloro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxyquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-13-15(20)5-4-8-18(13)27(24,25)23-10-9-14(12-23)26-19-11-21-16-6-2-3-7-17(16)22-19/h2-8,11,14H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVMIMCURYGTSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


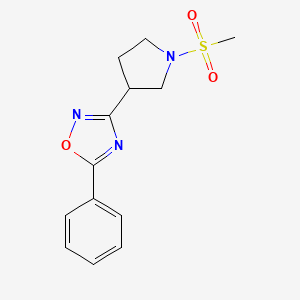
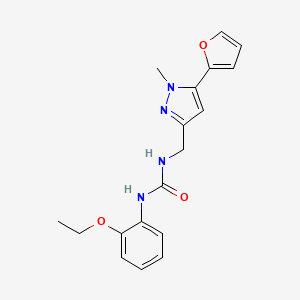
![4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2900560.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2900562.png)
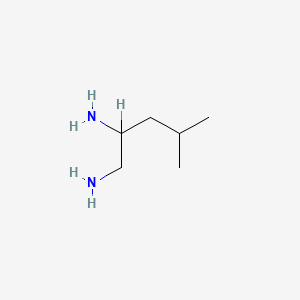

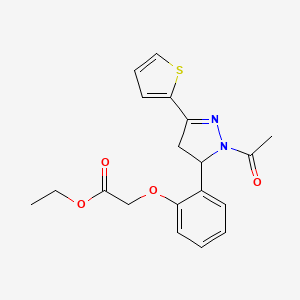
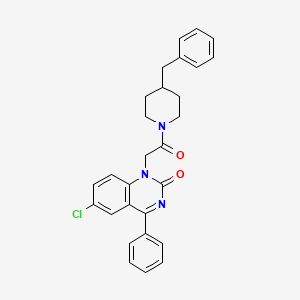
![2-(Benzylsulfanyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2900570.png)

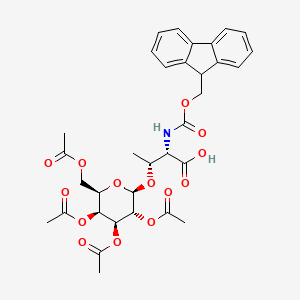
![2-Chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one](/img/structure/B2900575.png)
